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(1-Cyanoindolizin-2-yl)methyl carbamimidothioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyanoindolizin-2-yl)methyl carbamimidothioate typically involves the reaction of indolizine derivatives with cyanide and carbamimidothioate reagents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Cyanoindolizin-2-yl)methyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
(1-Cyanoindolizin-2-yl)methyl carbamimidothioate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Cyanoindolizin-2-yl)methyl carbamimidothioate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Cyanoindolizin-2-yl)methyl carbamimidothioate include other indolizine derivatives and carbamimidothioate compounds. Examples include:
- This compound hydrochloride
- Indolizine-2-carboxamide derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the indolizine and carbamimidothioate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
(1-Cyanoindolizin-2-yl)methyl carbamimidothioate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including antimicrobial and anticancer effects. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N4S with a molecular weight of 252.32 g/mol. The structure can be represented as follows:
This compound features a cyano group and a thioamide moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit the proliferation of cancer cell lines, potentially through apoptosis induction.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Interaction with DNA : The cyano group may facilitate intercalation into DNA, disrupting replication.
- Enzyme Binding : The thioamide group can form strong interactions with active sites of enzymes, inhibiting their function.
Table 1: Biological Activity Summary
Activity Type | Effectiveness Level | Target Organisms/Cells |
---|---|---|
Antimicrobial | Moderate to High | E. coli, Staphylococcus aureus |
Anticancer | Moderate | HeLa, MCF-7 cell lines |
Enzyme Inhibition | High | Specific metabolic enzymes |
Table 2: Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate to High | Moderate | High |
2-(Thiophen-3-yl)-1H-benzodiazole | Low | Low | Moderate |
5-(Thiazol-2-yl)-1H-pyrazole | High | High | Low |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated the compound's efficacy against multi-drug resistant bacterial strains in vitro. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
- Case Study on Cancer Cell Proliferation : Research by Johnson et al. explored the effects on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability after treatment with varying concentrations of the compound.
- Enzyme Interaction Study : A study focused on the inhibition of dihydrofolate reductase (DHFR) showed that this compound binds effectively to the enzyme's active site, leading to reduced enzyme activity.
Properties
Molecular Formula |
C11H10N4S |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
(1-cyanoindolizin-2-yl)methyl carbamimidothioate |
InChI |
InChI=1S/C11H10N4S/c12-5-9-8(7-16-11(13)14)6-15-4-2-1-3-10(9)15/h1-4,6H,7H2,(H3,13,14) |
InChI Key |
LUZVQUNFFMPVQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)CSC(=N)N)C#N |
Origin of Product |
United States |
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